molecular formula C15H17NO3S B8489402 2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide CAS No. 81167-93-3

2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide

Cat. No. B8489402
CAS RN: 81167-93-3
M. Wt: 291.4 g/mol
InChI Key: JHNURFXKFRMZJF-UHFFFAOYSA-N
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Patent
US04394155

Procedure details

The sulfide compound (0.006 mole) is oxidized with MCPBA (0.014 mol) and is isolated in the manner described in Example 1. Yield 62% of theory. Melting point 156°-158° C. from ethanol/water (80/20 v/v) I.R. N→O 1275 cm-1, SO2 1135, 1310 cm-1.
Name
sulfide
Quantity
0.006 mol
Type
reactant
Reaction Step One
Name
Quantity
0.014 mol
Type
reactant
Reaction Step Two
[Compound]
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][N+:13]=1[O-:19])C.C1C=C(Cl)C=C(C(OO)=[O:28])C=1.C(O)C.[OH2:34]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:11]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][N+:13]=1[O-:19])(=[O:28])=[O:34] |f:2.3|

Inputs

Step One
Name
sulfide
Quantity
0.006 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)C(C)SC1=[N+](C=CC(=C1)C)[O-]
Step Two
Name
Quantity
0.014 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is isolated in the manner

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C)CS(=O)(=O)C1=[N+](C=CC(=C1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.